An In-depth Technical Guide to eCF309: A Potent and Selective mTOR Inhibitor
An In-depth Technical Guide to eCF309: A Potent and Selective mTOR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the compound eCF309, a potent, selective, and cell-permeable inhibitor of the mTOR kinase. This document details its mechanism of action, quantitative biochemical and cellular data, experimental protocols, and relevant signaling pathways, making it an essential resource for researchers in oncology, cell biology, and drug discovery.
Core Compound Properties
eCF309 is an ATP-competitive inhibitor of mTOR with a 4-aminopyrazolo[3,4-d]pyrimidine scaffold.[1] It demonstrates high potency and selectivity for mTOR, a crucial serine/threonine kinase that regulates cell growth, proliferation, and survival.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for eCF309.
Table 1: In Vitro Kinase Inhibitory Activity [2][3]
| Target | IC50 (nM) |
| mTOR | 15 |
| DNA-PK | 320 |
| PI3Kα | 981 |
| PI3Kγ | 1,340 |
| PI3Kδ | 1,840 |
| PI3Kβ | >10,000 |
| DDR1/2 | 2,110 |
Table 2: Cellular Activity of eCF309 [4]
| Cell Line | Assay | EC50 (nM) |
| MCF7 | Antiproliferation | 8.4 |
| MDA-MB-231 | Antiproliferation | 72 |
| PC3 | Antiproliferation | 37 |
Table 3: Kinase Selectivity Profile (% Inhibition at 10 µM) [3][5]
| Kinase | % Inhibition |
| mTOR | >99% |
| DNA-PK | 90% |
| PI3Kγ | 85% |
| DDR1 | 77% |
| PI3Kα (E545K) | 65% |
S-score (35%) = 0.01 at 10 µM, indicating high selectivity.[2]
Mechanism of Action and Signaling Pathway
eCF309 exerts its biological effects by directly inhibiting the kinase activity of mTOR, which is the catalytic subunit of two distinct protein complexes: mTORC1 and mTORC2.[1][2] By blocking the ATP-binding site of mTOR, eCF309 prevents the phosphorylation of downstream substrates, thereby inhibiting both mTORC1 and mTORC2 signaling pathways.[5] This dual inhibition leads to cell cycle arrest at the G0/G1 phase and a potent antiproliferative effect in cancer cells.[2][4]
Caption: eCF309 inhibits both mTORC1 and mTORC2, blocking downstream signaling and leading to cell cycle arrest.
Synthesis of eCF309
The synthesis of eCF309 (compound 12 in the original publication) is achieved through a multi-step process starting from a common pyrazolopyrimidine intermediate.[1][2]
Caption: Synthetic workflow for eCF309 via alkylation and Suzuki-Miyaura cross-coupling.
Experimental Protocols
In Vitro Kinase Profiling
This protocol outlines the method used to determine the inhibitory activity of eCF309 against a panel of kinases.
Caption: Workflow for determining kinase inhibition using a radiometric assay.
Detailed Methodology:
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A panel of recombinant kinases is utilized.
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eCF309 is prepared in a 10-point, 3-fold serial dilution, typically starting from a concentration of 10 µM.[3]
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Each kinase is incubated with the various concentrations of eCF309 in the presence of a phosphate-donating substrate, [γ-33P]ATP, and a phosphate-accepting substrate (e.g., poly[Glu,Tyr]4:1).[3][5]
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The reaction is allowed to proceed, and the incorporation of the radiolabeled phosphate (33P) into the substrate is quantified.
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The percentage of kinase activity inhibition is calculated relative to a DMSO vehicle control.[5]
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IC50 values are then determined from the dose-response curves.[5]
Western Blot Analysis of mTOR Signaling
This protocol is used to assess the effect of eCF309 on the phosphorylation status of key downstream targets of mTORC1 and mTORC2 in cellular models.
Caption: Experimental workflow for Western blot analysis of mTOR pathway inhibition.
Detailed Methodology:
-
MCF7 cells are seeded and grown to approximately 80% confluency.[5]
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The cells are serum-starved for 24 hours in media containing 0.1% FBS to reduce basal mTOR activity.[2]
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Cells are then pre-incubated with varying concentrations of eCF309 or DMSO (as a negative control) for 30 minutes.[2]
-
Following pre-incubation, cells are stimulated with 10% FBS for 1 hour to activate the mTOR pathway.[2]
-
The cells are subsequently lysed, and the total protein concentration is determined.
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Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
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The membrane is probed with primary antibodies specific for the phosphorylated forms of mTORC1 substrates (p-p70S6K and p-S6) and an mTORC2 substrate (p-AKT Ser473).[5]
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Appropriate secondary antibodies are used for detection, and the protein bands are visualized.
Cell Cycle Analysis
This protocol describes the general steps for analyzing the effect of eCF309 on the cell cycle distribution of cancer cell lines.
Detailed Methodology:
-
Cancer cell lines (e.g., MCF7, MDA-MB-231, PC3) are treated with eCF309 or a vehicle control for a specified duration (e.g., 24 hours).[2]
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Following treatment, cells are harvested and fixed, typically with cold 70% ethanol.
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The fixed cells are then stained with a DNA-intercalating dye, such as propidium iodide, after treatment with RNase to ensure only DNA is stained.
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The DNA content of individual cells is quantified using flow cytometry.
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The resulting data is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. A significant increase in the G0/G1 population is indicative of cell cycle arrest at this phase.[2]
Conclusion
eCF309 is a highly potent and selective mTOR inhibitor that serves as a valuable chemical probe for studying mTOR signaling in various biological contexts.[1] Its well-characterized in vitro and cellular activities, coupled with a defined mechanism of action, make it an important tool for researchers in the field of cancer biology and drug development. The detailed protocols provided in this guide offer a foundation for the replication and expansion of studies involving this compound.
References
- 1. eCF309 : a potent, selective and cell-permeable mTOR inhibitor - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00493D [pubs.rsc.org]
- 2. eCF309: a potent, selective and cell-permeable mTOR inhibitor - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. Probe eCF309 | Chemical Probes Portal [chemicalprobes.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.rsc.org [pubs.rsc.org]
